molecular formula C124H252BrN41O20 B2747979 H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBu.HBr CAS No. 26124-78-7

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBu.HBr

Cat. No. B2747979
CAS RN: 26124-78-7
M. Wt: 2717.551
InChI Key: DDNOWOMYMDRZFA-SFMZQCNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NHBu.HBr is a useful research compound. Its molecular formula is C124H252BrN41O20 and its molecular weight is 2717.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypusine Formation in Eukaryotic Cell Proliferation

Hypusine is a unique amino acid derived from lysine, critical for cell proliferation. It is found exclusively in the eukaryotic initiation factor 5A (eIF-5A) and is vital for its activity. The formation of hypusine involves the transfer of the aminobutyl moiety from spermidine to a specific lysine residue in eIF-5A, indicating the essential role of lysine residues in this post-translational modification process. This modification is crucial for eIF-5A's function in translation elongation and is necessary for cell growth and development (Park, Wolff, & Folk, 1997); (Park & Wolff, 2018).

Antimicrobial Activity of Lysine-rich Peptides

Lysine-rich peptides, such as Lys-a1, have shown remarkable antimicrobial activity against a range of oral bacteria, highlighting their potential in developing new antimicrobial agents. The effectiveness of these peptides in inhibiting both planktonic and biofilm growth of bacteria emphasizes the importance of lysine residues in mediating antimicrobial properties. This suggests potential applications of lysine-rich peptides in controlling microbial biofilms and preventing cariogenic processes (Silva et al., 2013).

Lysine Modifications in Proteins

Modifications of lysine residues, such as 2-hydroxyisobutyrylation, have been identified as critical post-translational modifications in proteomics research. These modifications can influence various diseases' research and drug development, indicating the broader implications of lysine modifications in scientific research and therapeutic applications (Bao, Yang, & Chen, 2021).

Lysosome-associated Studies

Lysine-rich compounds and their derivatives have been utilized in designing probes for biological studies, such as tracking lysosomal pH changes and observing lysosomal hypobromous acid fluctuations. These studies underscore the utility of lysine-containing compounds in developing tools for cellular and molecular biology research, providing insights into physiological and pathological processes (Niu et al., 2017); (Zhu et al., 2022).

properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-(butylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C124H251N41O20.BrH/c1-2-3-84-146-106(167)86(45-5-25-65-126)148-108(169)88(47-7-27-67-128)150-110(171)90(49-9-29-69-130)152-112(173)92(51-11-31-71-132)154-114(175)94(53-13-33-73-134)156-116(177)96(55-15-35-75-136)158-118(179)98(57-17-37-77-138)160-120(181)100(59-19-39-79-140)162-122(183)102(61-21-41-81-142)164-124(185)104(63-23-43-83-144)165-123(184)103(62-22-42-82-143)163-121(182)101(60-20-40-80-141)161-119(180)99(58-18-38-78-139)159-117(178)97(56-16-36-76-137)157-115(176)95(54-14-34-74-135)155-113(174)93(52-12-32-72-133)153-111(172)91(50-10-30-70-131)151-109(170)89(48-8-28-68-129)149-107(168)87(46-6-26-66-127)147-105(166)85(145)44-4-24-64-125;/h85-104H,2-84,125-145H2,1H3,(H,146,167)(H,147,166)(H,148,169)(H,149,168)(H,150,171)(H,151,170)(H,152,173)(H,153,172)(H,154,175)(H,155,174)(H,156,177)(H,157,176)(H,158,179)(H,159,178)(H,160,181)(H,161,180)(H,162,183)(H,163,182)(H,164,185)(H,165,184);1H/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNOWOMYMDRZFA-SFMZQCNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C124H252BrN41O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2717.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.